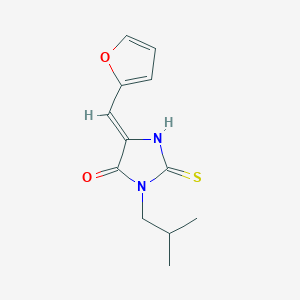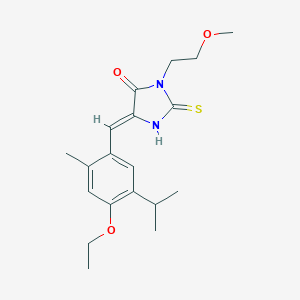![molecular formula C19H20ClN3O3 B305709 3-(4-chlorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305709.png)
3-(4-chlorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione, commonly known as CCMI, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. CCMI is a heterocyclic compound that belongs to the imidazolidinedione family. It has a molecular formula of C19H22ClN3O3 and a molecular weight of 383.85 g/mol.
Mecanismo De Acción
The mechanism of action of CCMI is not yet fully understood. However, it has been suggested that CCMI exerts its antitumor activity by inhibiting the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and cell division. CCMI has also been shown to induce apoptosis, which is a programmed cell death process that plays a critical role in the regulation of cell growth and development.
Biochemical and Physiological Effects:
CCMI has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that CCMI can induce cell cycle arrest and apoptosis in cancer cells. CCMI has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, which plays a crucial role in tumor growth and metastasis. Additionally, CCMI has been found to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CCMI is its potent antitumor activity against a variety of cancer cell lines. CCMI has also been shown to possess antimicrobial activity, which makes it a potential candidate for the development of new antimicrobial agents. However, one of the main limitations of CCMI is its poor solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on CCMI. One potential direction is the development of new analogs of CCMI with improved solubility and bioavailability. Another potential direction is the investigation of the mechanism of action of CCMI, which may lead to the development of new antitumor agents. Additionally, the potential applications of CCMI in material science, such as the development of new polymers and coatings, should also be explored.
Métodos De Síntesis
The synthesis of CCMI involves the condensation of 4-chlorobenzaldehyde with 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting intermediate is then treated with urea in the presence of acetic anhydride, which leads to the formation of CCMI.
Aplicaciones Científicas De Investigación
CCMI has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, CCMI has been found to exhibit significant antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. CCMI has also been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
Nombre del producto |
3-(4-chlorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione |
|---|---|
Fórmula molecular |
C19H20ClN3O3 |
Peso molecular |
373.8 g/mol |
Nombre IUPAC |
(5E)-3-(4-chlorophenyl)-5-[[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H20ClN3O3/c1-12-10-14(13(2)22(12)8-9-26-3)11-17-18(24)23(19(25)21-17)16-6-4-15(20)5-7-16/h4-7,10-11H,8-9H2,1-3H3,(H,21,25)/b17-11+ |
Clave InChI |
KVAXACMZGUTIIU-GZTJUZNOSA-N |
SMILES isomérico |
CC1=CC(=C(N1CCOC)C)/C=C/2\C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl |
SMILES |
CC1=CC(=C(N1CCOC)C)C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl |
SMILES canónico |
CC1=CC(=C(N1CCOC)C)C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-4-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305626.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B305627.png)
![N-(4-fluorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305630.png)
![N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B305631.png)
![1-(4-chlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B305636.png)
![N-(2-ethyl-6-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305637.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B305638.png)
![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305642.png)
![4-({[4-(4-ethoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)morpholine](/img/structure/B305643.png)

![(5Z)-3-(2-methylpropyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-4-one](/img/structure/B305646.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-isobutyl-2-thioxo-4-imidazolidinone](/img/structure/B305647.png)

